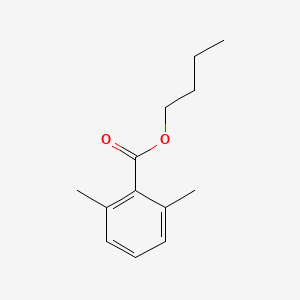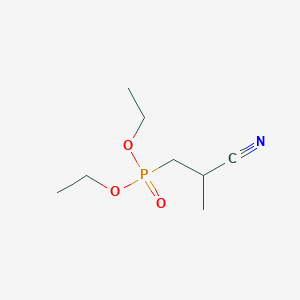
Diethyl (2-cyanopropyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2-cyanopropyl)phosphonate is an organophosphorus compound with the molecular formula C7H14NO3P. It is a versatile chemical used in various fields, including organic synthesis and medicinal chemistry. The compound is known for its reactivity and ability to form stable bonds with other molecules, making it valuable in the development of pharmaceuticals and other chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (2-cyanopropyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate alkyl halide under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the phosphite anion attacks the alkyl halide, resulting in the formation of the phosphonate ester.
Another method involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to produce the desired phosphonate. This reaction is often carried out under mild conditions and can be catalyzed by various metal catalysts to improve yield and selectivity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Industrial production typically employs optimized reaction conditions, including controlled temperature, pressure, and the use of catalysts to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-cyanopropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate to phosphine or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a wide range of phosphonate derivatives .
Scientific Research Applications
Diethyl (2-cyanopropyl)phosphonate has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals, flame retardants, and plasticizers.
Mechanism of Action
The mechanism by which diethyl (2-cyanopropyl)phosphonate exerts its effects involves its ability to form stable bonds with various molecular targets. The compound can interact with enzymes, proteins, and other biomolecules, influencing their activity and function. The specific pathways and targets depend on the context in which the compound is used, such as in medicinal chemistry or biological research .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (2-cyanoethyl)phosphonate
- Diethyl (1-cyanoethyl)phosphonate
- Diethyl phosphite
Uniqueness
Diethyl (2-cyanopropyl)phosphonate is unique due to its specific structure, which imparts distinct reactivity and stability compared to other phosphonates. Its ability to form stable carbon-phosphorus bonds and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
53324-23-5 |
|---|---|
Molecular Formula |
C8H16NO3P |
Molecular Weight |
205.19 g/mol |
IUPAC Name |
3-diethoxyphosphoryl-2-methylpropanenitrile |
InChI |
InChI=1S/C8H16NO3P/c1-4-11-13(10,12-5-2)7-8(3)6-9/h8H,4-5,7H2,1-3H3 |
InChI Key |
JACSZCGRXZZXKN-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC(C)C#N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


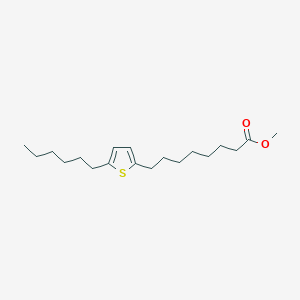
![[(3,4-Diaminophenyl)sulfanyl]methyl thiocyanate](/img/structure/B14644713.png)
![3-{[(4-Methoxyphenyl)methyl]amino}propanenitrile](/img/structure/B14644718.png)
![1-{[4-(Diethylamino)phenyl]amino}ethanesulfonic acid](/img/structure/B14644720.png)
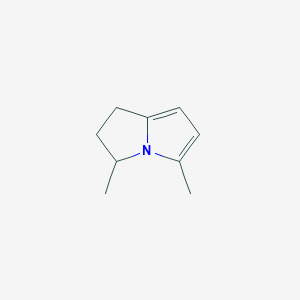
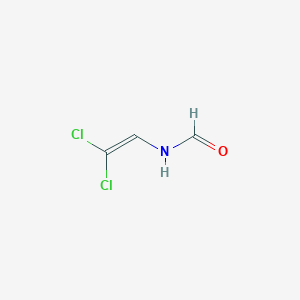
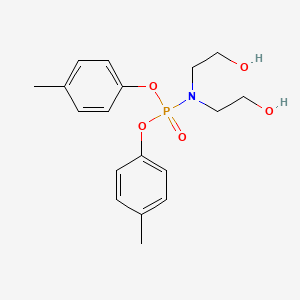
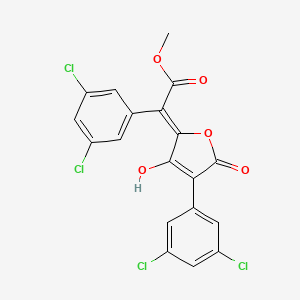
![4-Oxo-4-{3-[4-(phenoxymethyl)phenyl]propyl}-1,4lambda~5~-oxazinane](/img/structure/B14644770.png)

![[1-(Ethanesulfonyl)ethenesulfonyl]benzene](/img/structure/B14644788.png)
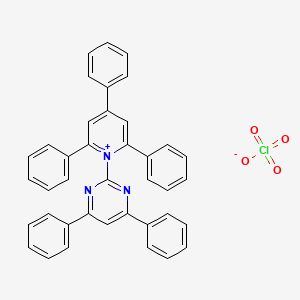
![Benzene, 4-[2,2-bis(methylthio)ethenyl]-1,2-dimethoxy-](/img/structure/B14644809.png)
